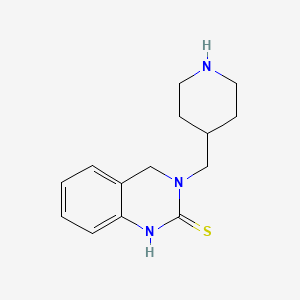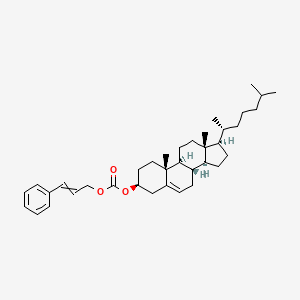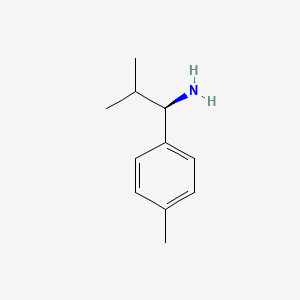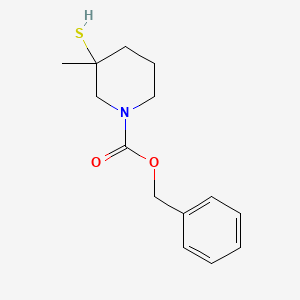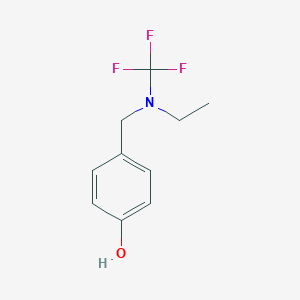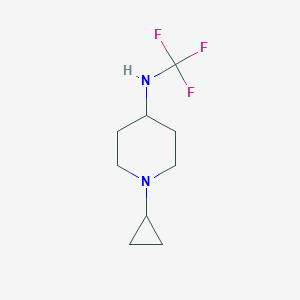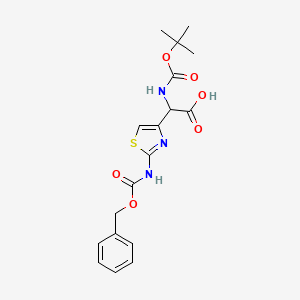
2-(2-(((Benzyloxy)carbonyl)amino)thiazol-4-yl)-2-((tert-butoxycarbonyl)amino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-4-thiazoleacetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-4-thiazoleacetic acid typically involves multiple steps, starting from readily available precursors. The process often includes the protection of amino groups using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, followed by the formation of the thiazole ring through cyclization reactions. The reaction conditions usually involve the use of organic solvents such as dichloromethane and reagents like triethylamine and dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality.
化学反応の分析
Types of Reactions
Alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-4-thiazoleacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学的研究の応用
Alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-4-thiazoleacetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-4-thiazoleacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes, which are crucial for understanding its potential therapeutic applications.
類似化合物との比較
Similar Compounds
- Alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-4-hydroxybenzeneacetic acid
- (AlphaR, gammaR) -gamma- [[(1, 1- Dimethylethoxy) carbonyl] amino]-alpha-methyl- [1,1’-biphenyl]-4-pentanoic Acid-d5
Uniqueness
Compared to similar compounds, Alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-4-thiazoleacetic acid stands out due to its unique thiazole ring structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C18H21N3O6S |
|---|---|
分子量 |
407.4 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C18H21N3O6S/c1-18(2,3)27-17(25)20-13(14(22)23)12-10-28-15(19-12)21-16(24)26-9-11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3,(H,20,25)(H,22,23)(H,19,21,24) |
InChIキー |
NZSTZLKMRGSFNG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C1=CSC(=N1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


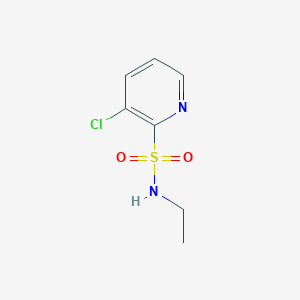
![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970776.png)

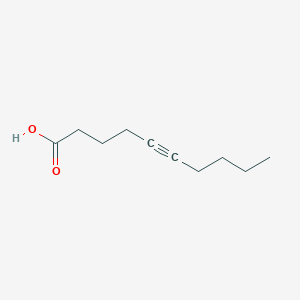

![2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64](/img/structure/B13970791.png)
